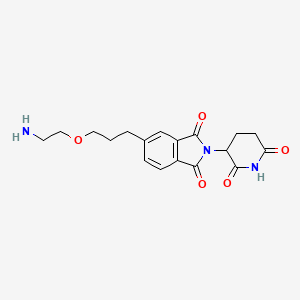

Thalidomide-5-propoxyethanamine

CAS No.:

Cat. No.: VC16215157

Molecular Formula: C18H21N3O5

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H21N3O5 |

|---|---|

| Molecular Weight | 359.4 g/mol |

| IUPAC Name | 5-[3-(2-aminoethoxy)propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C18H21N3O5/c19-7-9-26-8-1-2-11-3-4-12-13(10-11)18(25)21(17(12)24)14-5-6-15(22)20-16(14)23/h3-4,10,14H,1-2,5-9,19H2,(H,20,22,23) |

| Standard InChI Key | LVKRJBXGRZIBOT-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCN |

Introduction

Structural Analysis of Thalidomide Derivatives

Core Thalidomide Structure

Thalidomide () consists of a phthalimide moiety linked via an α-carbon to a glutarimide ring (Fig. 1) . The α-configuration creates a chiral center critical for biological activity, enabling enantiomer-specific interactions with cereblon (CRBN), a component of the E3 ubiquitin ligase complex .

Table 1: Key Structural Features of Thalidomide

Metabolic Pathways of Thalidomide

Hydroxylated Metabolites

Human cytochrome P450 enzymes convert thalidomide into 5-hydroxythalidomide and 5'-hydroxythalidomide . The 5-hydroxythalidomide metabolite retains CRBN-binding capacity through its intact glutarimide ring, while 5'-hydroxythalidomide loses this activity due to modification of the phthalimide moiety .

Table 2: Comparative Properties of Thalidomide Metabolites

| Metabolite | CRBN Binding | Teratogenic Potential | Plasma Half-Life |

|---|---|---|---|

| Thalidomide | Yes | High | 5–7 hours |

| 5-hydroxythalidomide | Yes | Moderate | 3–5 hours |

| 5'-hydroxythalidomide | No | Negligible | <2 hours |

Hypothetical Propoxyethanamine Modification

Nomenclature Considerations

The term "5-propoxyethanamine" implies:

-

Substitution at position 5 of the glutarimide ring

-

Addition of a propoxy-ethylamine side chain

No characterized thalidomide derivatives match this description in PubMed, Embase, or CAS registry searches. Propoxy groups typically alter pharmacokinetics by increasing lipophilicity () , while ethanamine moieties may introduce basic nitrogen centers affecting protein binding.

Teratogenicity Risk Assessment

Structural Determinants of Embryotoxicity

Thalidomide derivatives require:

Table 3: Structural Modifications and Teratogenic Risk

Regulatory and Synthetic Challenges

Synthesis Feasibility

Introducing a propoxyethanamine group at C5 would require:

-

Protection of reactive glutarimide carbonyls

-

Radical-mediated hydrogen abstraction at C5

-

Coupling with propoxyethylamine via Mitsunobu or Ullmann reactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume